6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxine is 270.08920892 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methodologies
Research has focused on the development of efficient synthesis methods for benzodioxinol and its derivatives due to their potential biological activities. For instance, Štekrová et al. (2017) investigated a two-step synthesis approach of monoterpenoid dioxinols from isopulegol and benzaldehyde, highlighting the role of heterogeneous catalysts in achieving high selectivity towards dioxinol (Štekrová et al., 2017). Similarly, Bagnoli et al. (2013) described a novel method for synthesizing six-membered bicyclic benzo fused 1,4-heterocycles, emphasizing the versatility of vinyl selenones as annulation agents (Bagnoli et al., 2013).
Biological Activities
Several studies have explored the biological activities of benzodioxine derivatives. Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and evaluated their antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their moderate enzyme inhibitory and potent antibacterial activities (Abbasi et al., 2017). Additionally, synthesis efforts have aimed at creating compounds with potential anti-diabetic properties, as demonstrated by Abbasi et al. (2023), who synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies (Abbasi et al., 2023).
Chemical Properties and Applications
The chemical properties and potential applications of 1,4-benzodioxin derivatives have also been a subject of study. Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone and examined its capability as a caged one-component Type II photoinitiator for free radical polymerization, showcasing its innovative application in material science (Kumbaraci et al., 2012).
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-3-13-15(19-7-5-17-13)9-11(1)12-2-4-14-16(10-12)20-8-6-18-14/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABREYUZWUNFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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